1-METHYLTETRALINE
Overview
Description
. It is a derivative of naphthalene, where one of the hydrogen atoms in the naphthalene ring is replaced by a methyl group. This compound is known for its stability and is used in various industrial applications.
Preparation Methods
1-METHYLTETRALINE can be synthesized through several methods:
Synthetic Routes: One common method involves the hydrogenation of 1-methylnaphthalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production: Industrially, it can be produced by the catalytic hydrogenation of naphthalene derivatives.
Chemical Reactions Analysis
1-METHYLTETRALINE undergoes various chemical reactions:
Scientific Research Applications
1-METHYLTETRALINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-METHYLTETRALINE involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
1-METHYLTETRALINE can be compared with other similar compounds:
Similar Compounds: Compounds like 1,2,3,4-tetrahydronaphthalene
Biological Activity
1-Methyltetraline, also known as 1-methyl-1,2,3,4-tetrahydronaphthalene, is a bicyclic organic compound with the molecular formula . This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its bicyclic structure, which contributes to its unique chemical properties. It is primarily utilized as a solvent and an intermediate in organic synthesis. The compound exhibits moderate lipophilicity, which influences its interaction with biological membranes and receptors.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : this compound can modulate the activity of specific enzymes, potentially impacting metabolic pathways.
- Receptor Binding : The compound may bind to certain receptors, influencing cellular signaling pathways.
These interactions suggest that this compound could play a role in drug development, particularly in targeting diseases associated with metabolic dysregulation.
Anticancer Activity
Recent studies have indicated that this compound and its derivatives exhibit significant anticancer properties. For example:
- Growth Inhibition : A study demonstrated that a mixture containing this compound showed strong growth inhibitory activity against human breast cancer MCF-7 cells, with a reported IC50 value of approximately 27 nM .
- Mechanistic Insights : The anticancer effects are believed to stem from the compound's ability to interfere with mitochondrial functions and ATP synthesis, thereby inducing apoptosis in cancer cells .
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound:
- Cognitive Enhancement : In animal models, administration of this compound has been linked to improved cognitive functions and memory retention. These effects are hypothesized to result from enhanced synaptic plasticity and neurogenesis .
- Mechanisms : The neuroprotective effects may be mediated through anti-inflammatory pathways and modulation of neurotransmitter systems .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing the biological activities of selected compounds:
Compound | Biological Activity | Reference |
---|---|---|
This compound | Anticancer, Neuroprotective | |
1,2,3,4-Tetrahydronaphthalene | Moderate cytotoxicity | |
Dimethyltetralin | Potential anti-inflammatory effects |
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings revealed that the compound induced significant apoptosis in MCF-7 cells through mitochondrial dysfunction. This study highlights the potential of this compound as a lead compound for developing new anticancer therapies.
Case Study 2: Neuroprotection in Models of Alzheimer's Disease
Another study investigated the neuroprotective effects of this compound in transgenic mouse models of Alzheimer's disease. The results indicated that treatment with this compound led to reduced amyloid-beta plaque formation and improved cognitive performance compared to untreated controls. This suggests that this compound may offer therapeutic benefits for neurodegenerative conditions.
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8-9H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBTKKLSNPFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870887 | |
Record name | 1-Methyltetraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-81-5, 31291-71-1 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,4-tetrahydromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031291711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyltetraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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